2-(3-Bromophenyl)acetamide
CAS No.: 60312-83-6
Cat. No.: VC2037770
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60312-83-6 |
---|---|
Molecular Formula | C8H8BrNO |
Molecular Weight | 214.06 g/mol |
IUPAC Name | 2-(3-bromophenyl)acetamide |
Standard InChI | InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Standard InChI Key | JEYSSRJRKIAJIO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CC(=O)N |
Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)N |
Introduction
Chemical Identity and Structural Properties
Basic Molecular Information
2-(3-Bromophenyl)acetamide is an organic compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . The compound is identified by CAS registry number 60312-83-6 and is classified as an acetamide derivative featuring a brominated phenyl group . The structure consists of a 3-bromophenyl group connected to an acetamide functional group through a methylene bridge.
Structural Identifiers
The compound's chemical identity can be described through various standardized chemical notations as presented in Table 1.
Table 1: Structural Identifiers of 2-(3-Bromophenyl)acetamide
Identifier Type | Value |
---|---|
CAS Number | 60312-83-6 |
Molecular Formula | C₈H₈BrNO |
Molecular Weight | 214.06 g/mol |
IUPAC Name | 2-(3-bromophenyl)acetamide |
Standard InChI | InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChIKey | JEYSSRJRKIAJIO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)N |
PubChem Compound ID | 11736027 |
The structural information provided above forms the foundation for identifying and differentiating 2-(3-Bromophenyl)acetamide from similar compounds . This compound is achiral and possesses no stereoisomers due to the absence of chiral centers in its molecular structure.
Physical and Chemical Properties
Chemical Properties and Reactivity
The chemical reactivity of 2-(3-Bromophenyl)acetamide is largely dictated by its functional groups. The presence of the amide group provides sites for hydrogen bonding and potential nucleophilic reactions, while the brominated phenyl group can participate in various substitution and coupling reactions commonly associated with aryl halides. The compound's reactivity profile encompasses:
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Amide hydrolysis under acidic or basic conditions
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Potential reduction to corresponding amines
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Nucleophilic substitution reactions involving the bromine substituent
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Coupling reactions typical of aryl halides
The electron-withdrawing nature of the bromine substituent at the meta position of the phenyl ring influences the electronic distribution within the molecule, potentially affecting its reactivity in various chemical transformations. Computational analysis suggests the compound possesses an uneven electron density distribution, which contributes to its chemical behavior and potential interactions with biological targets .
Synthesis Methods and Chemical Reactions
Reaction Mechanisms
The reaction mechanisms involved in the synthesis of 2-(3-Bromophenyl)acetamide generally follow established pathways for amide formation. When starting from the corresponding carboxylic acid, the reaction typically proceeds through nucleophilic acyl substitution, where the carbonyl carbon is attacked by the nitrogen atom of ammonia or an appropriate amine source.
The presence of the bromine substituent on the phenyl ring may influence reaction kinetics and potentially require adjustments to standard procedures to optimize yields. Research indicates that careful control of reaction conditions, including temperature, solvent choice, and reagent ratios, is essential for achieving high yields and purity .
Applications and Research Significance
Current Applications
2-(3-Bromophenyl)acetamide serves primarily as a valuable intermediate in organic synthesis and medicinal chemistry research. Its key applications include:
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Building block in the synthesis of more complex pharmaceutical compounds
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Starting material for the preparation of biologically active molecules
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Model compound for studying structure-activity relationships
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Reference standard in analytical chemistry
The presence of both the amide functionality and the brominated aromatic ring makes this compound particularly versatile in synthetic sequences where either group can be further modified to introduce additional structural diversity.
Hazard Type | Description | Precautions |
---|---|---|
Eye Contact | Potential irritant with possible corneal injury | Use eye protection; flush with water for 20-30 minutes if exposed |
Skin Contact | Irritating to skin | Wear appropriate gloves; wash thoroughly if contact occurs |
Inhalation | Respiratory tract irritation | Use in well-ventilated area; respiratory protection recommended |
Ingestion | Potential for systemic effects | Avoid ingestion; seek medical attention immediately if ingested |
Chronic exposure may lead to irritation and lesions of the respiratory system, necessitating appropriate handling protocols and personal protective equipment .
Comparative Analysis with Related Compounds
Structural Analogs
2-(3-Bromophenyl)acetamide belongs to a broader family of substituted acetamides, with several structural analogs differing in substituent position or identity. Table 3 presents a comparison with selected related compounds.
Table 3: Comparison of 2-(3-Bromophenyl)acetamide with Related Compounds
Compound | CAS Number | Molecular Weight | Key Structural Difference |
---|---|---|---|
2-(3-Bromophenyl)acetamide | 60312-83-6 | 214.06 g/mol | Reference compound |
2-(4-Bromophenyl)acetamide | N/A | 214.06 g/mol | Bromine at para position |
2-(2-Bromophenyl)acetamide | N/A | 214.06 g/mol | Bromine at ortho position |
2-(3-Chlorophenyl)acetamide | N/A | 169.62 g/mol | Chlorine instead of bromine |
2-Phenylacetamide | N/A | 135.16 g/mol | No halogen substituent |
The position and nature of the halogen substituent significantly influence the compound's physical properties, chemical reactivity, and potential biological activities . These structural differences provide opportunities for structure-activity relationship studies in various research contexts.
Functional Distinctions
It is important to distinguish 2-(3-Bromophenyl)acetamide from N-(3-Bromophenyl)acetamide (CAS 621-38-5), which also has the formula C₈H₈BrNO but possesses a different structural arrangement . In N-(3-Bromophenyl)acetamide, the acetamide group is directly attached to the aromatic ring via the nitrogen atom, whereas in 2-(3-Bromophenyl)acetamide, the connection is through a methylene bridge.
This structural difference results in distinct chemical behaviors, with N-(3-Bromophenyl)acetamide demonstrating different reactivity patterns and crystallographic properties, including specific hydrogen bonding arrangements in its crystal structure . Understanding these distinctions is crucial for researchers working with these compounds to ensure appropriate application and interpretation of experimental results.
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